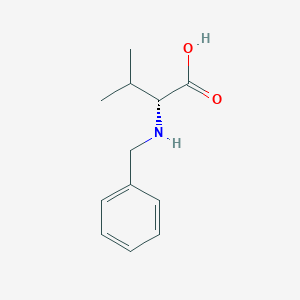
D-Valine, N-(phenylmethyl)-
Descripción general
Descripción
D-Valine, N-(phenylmethyl)- is a derivative of D-Valine, an important organic chiral source. This compound is widely used in various industrial applications, including the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives have shown significant activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases and actinomycin D for antitumor therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, N-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are preferred due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods: In industrial settings, the microbial preparation of D-Valine is more competitive and promising because of its high optical purity, high productivity, and green process. The enzymatic preparation of D-Valine is an environmentally friendly process with high stereoselectivity and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: D-Valine, N-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
D-Valine, N-(phenylmethyl)- has extensive applications in scientific research, including:
Chemistry: Used as an intermediate for the synthesis of various organic compounds.
Biology: Plays a role in cell culture for selectively inhibiting fibroblasts proliferation.
Medicine: Its derivatives are used in the treatment of immune-deficiency diseases and as antitumor agents.
Industry: Utilized in the production of agricultural pesticides and veterinary antibiotics
Mecanismo De Acción
The mechanism of action of D-Valine, N-(phenylmethyl)- involves its role as a chiral source in various biochemical pathways. It interacts with molecular targets and pathways involved in protein synthesis and degradation, such as the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase-protein kinase B (PI3K-AKT) pathways . These interactions help regulate cellular processes, including mitochondrial function and oxidative stress management .
Comparación Con Compuestos Similares
- L-Valine
- DL-Valine
- N-Acyl-DL-Valine
Comparison: Compared to its similar compounds, D-Valine, N-(phenylmethyl)- is unique due to its high stereo selectivity and specific applications in industrial and medical fields. While L-Valine and DL-Valine are also important chiral sources, D-Valine, N-(phenylmethyl)- offers higher optical purity and is more environmentally friendly in its preparation methods .
Propiedades
IUPAC Name |
(2R)-2-(benzylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBAOZHBRMLMCP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


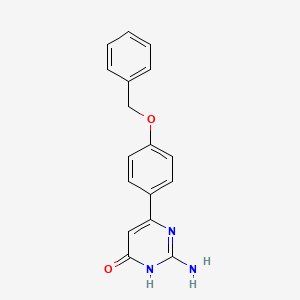

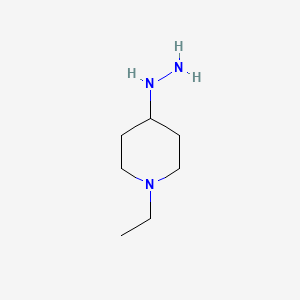
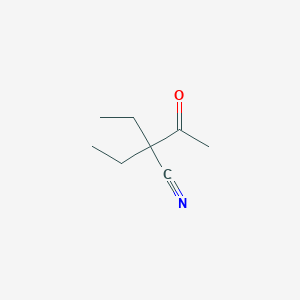
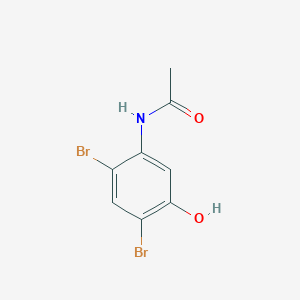
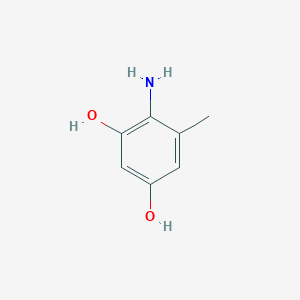
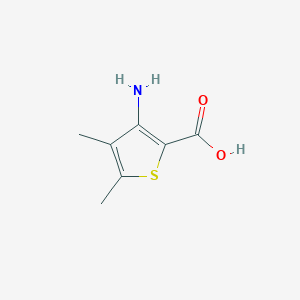
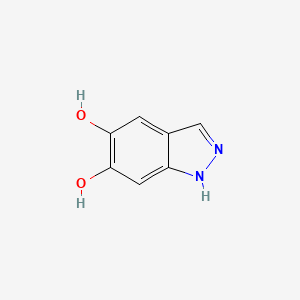
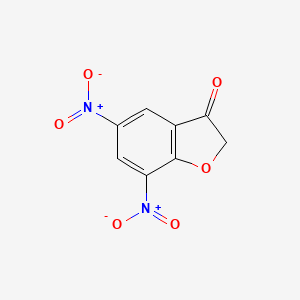
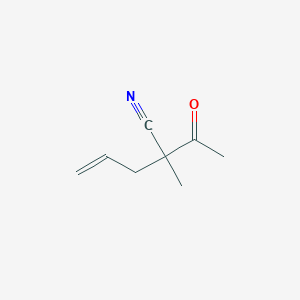
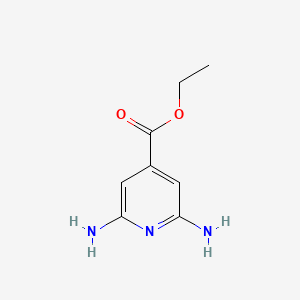
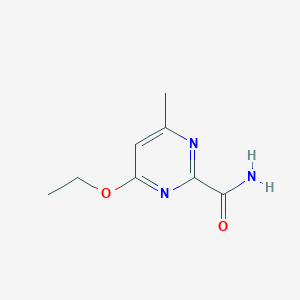
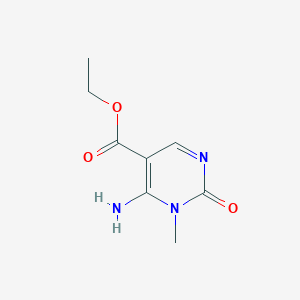
![2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3318080.png)
